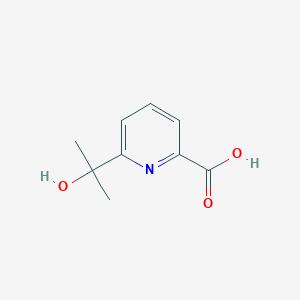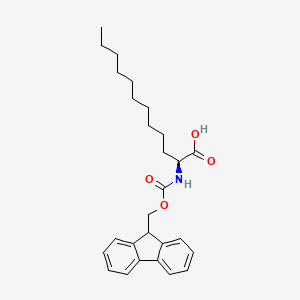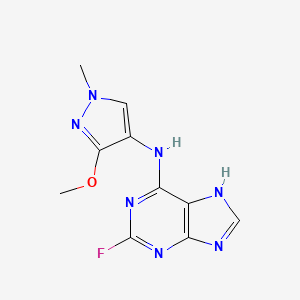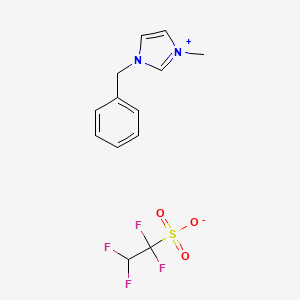
1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate (BMI-TFES) is an ionic liquid (IL) that has been widely studied due to its unique properties such as low volatility, high thermal stability, and non-flammability. BMI-TFES has been studied for its potential applications in various scientific research fields, ranging from organic synthesis to biochemistry.
Mechanism of Action
1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% is an ionic liquid, which means it is composed of cations and anions. The cation of 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% is 1-benzyl-3-methylimidazole, and the anion is 1,1,2,2-tetrafluoroethanesulfonic acid. The cation and anion interact with each other to form strong hydrogen bonds, which give 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% its unique properties such as low volatility and high thermal stability.
Biochemical and Physiological Effects
1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been studied for its potential biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and has been used to treat fungal infections. Additionally, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been studied for its potential use in drug delivery, as it has been shown to increase the solubility of certain drugs.
Advantages and Limitations for Lab Experiments
1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has several advantages for lab experiments. It is non-flammable and has a low volatility, which makes it safer to use in the lab. Additionally, it has a high thermal stability, which makes it suitable for use in high-temperature experiments. However, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% also has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, it is not as widely available as other ionic liquids, which can make obtaining it difficult.
Future Directions
There are several potential future directions for 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98%. It has been studied for its potential use in drug delivery, bioseparation, and biocatalysis, and further research could lead to the development of novel applications. Additionally, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% could be used as a medium for electrochemical reactions, which could lead to the development of new electrochemical processes. Finally, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% could be used as a solvent for organic synthesis, which could lead to the development of more efficient and cost-effective synthetic methods.
Synthesis Methods
1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% can be synthesized via a reaction between 1-benzyl-3-methylimidazole (BMIm) and 1,1,2,2-tetrafluoroethanesulfonic acid (TFES). This reaction is carried out in a solvent such as acetonitrile, and the resulting 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% is then isolated and purified. This synthesis method is relatively simple and cost-effective, and has been used to produce 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% in high yields.
Scientific Research Applications
1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been studied for its potential applications in various scientific research fields. It has been used as a solvent for organic synthesis, as a medium for electrochemical reactions, and as a catalyst for biochemical reactions. Additionally, 1-Benzyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been studied for its potential use in drug delivery, bioseparation, and biocatalysis.
properties
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.C2H2F4O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5,6)10(7,8)9/h2-8,10H,9H2,1H3;1H,(H,7,8,9)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURVFJMRQDXKCP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)

![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
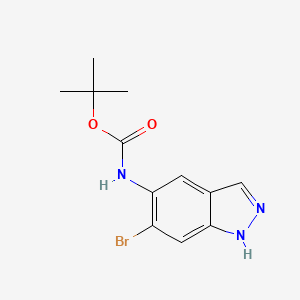
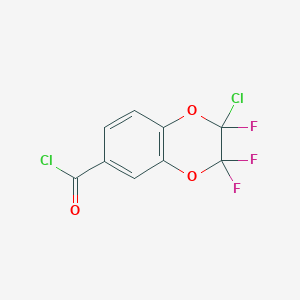
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
